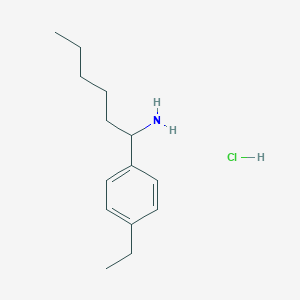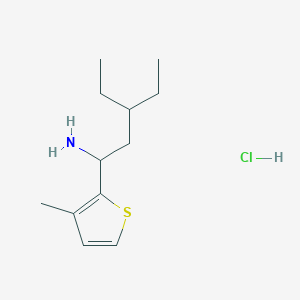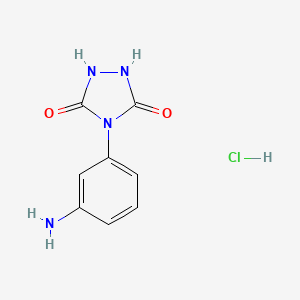
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its specific structure, particularly the presence and position of functional groups. For example, the amino group might be involved in acid-base reactions, while the triazolidinedione ring might participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. These might include its solubility in various solvents, its melting and boiling points, and its spectral properties (such as IR, UV-Vis, and NMR spectra) .Aplicaciones Científicas De Investigación
Microwave-Assisted Rapid Polycondensation
4-(4′-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride exhibits utility in microwave-assisted rapid polycondensation reactions with diisocyanates. The polymerization of this compound with hexamethylene diisocyanate, isophorone diisocyanate, and tolylene-2,4-diisocyanate under microwave irradiation has shown to proceed rapidly, with the resulting novel polyureas having inherent viscosities ranging from 0.07–0.17 dL/g. These polyureas are characterized by their chemical structure and thermal stability, highlighting their potential in materials science (Mallakpour & Rafiee, 2004).
Synthesis of Novel Azo-Containing Polyureas
Another application of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is in the synthesis of novel azo-containing polyureas. This compound has been utilized as a precursor in the formation of bis-urea derivatives, which are subsequently used in solution polycondensation reactions with diisocyanates. The resulting azo-containing polyureas are characterized by their inherent viscosities and solubility in polar solvents, indicating their significance in the development of novel polymeric materials (Mallakpour & Nasr‐Isfahani, 2001).
Photocatalytic Degradation of Pollutants
In the environmental sciences, 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride-related compounds have been examined for their photocatalytic degradation properties. Studies have focused on understanding the degradation mechanisms of pollutants in water through the use of TiO2 photocatalysis, with these compounds serving as molecular probes. The research highlights the potential of these compounds in environmental cleanup and pollution control, particularly in the degradation of hazardous materials (Guillard et al., 2002).
Antimicrobial Activity of Heterocyclic Derivatives
The heterocyclic derivatives of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride have also been explored for their antimicrobial properties. Synthesis of various heterocyclic moieties linked to thiazolidine-2,4-dione has shown promising results in vitro against microorganisms like Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This suggests a potential application in developing new antimicrobial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c9-5-2-1-3-6(4-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPWKWMYZDKSPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)NNC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride | |
CAS RN |
1803591-94-7 | |
| Record name | 1,2,4-Triazolidine-3,5-dione, 4-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



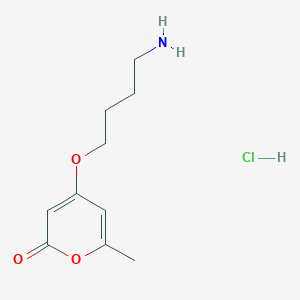

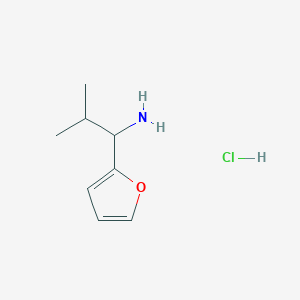
![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)


![3-Benzyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1446879.png)



